N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitroaniline
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Overview
Description
N-METHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(4-NITROPHENYL)AMINE is a complex organic compound that belongs to the class of N-heterocyclic amines. These compounds are known for their significant roles in various fields such as drug discovery, organic synthesis, and material science. The presence of the pyrazole ring in its structure makes it a valuable scaffold for the development of novel pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(4-NITROPHENYL)AMINE typically involves a multi-step process. One common method includes the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with N-methyl-4-nitroaniline under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, a continuous flow reactor could be used to carry out the condensation reaction, allowing for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-METHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(4-NITROPHENYL)AMINE can undergo various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: N-oxides of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N-METHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(4-NITROPHENYL)AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-METHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(4-NITROPHENYL)AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-METHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(4-METHOXYPHENYL)AMINE
- N-METHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(4-CHLOROPHENYL)AMINE
- N-METHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(4-FLUOROPHENYL)AMINE
Uniqueness
N-METHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(4-NITROPHENYL)AMINE is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can participate in various redox reactions, making the compound versatile in different chemical transformations. Additionally, the nitro group can enhance the compound’s biological activity, making it a valuable candidate for drug development and other applications.
Properties
Molecular Formula |
C12H14N4O2 |
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Molecular Weight |
246.27 g/mol |
IUPAC Name |
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-4-nitroaniline |
InChI |
InChI=1S/C12H14N4O2/c1-14(8-10-7-13-15(2)9-10)11-3-5-12(6-4-11)16(17)18/h3-7,9H,8H2,1-2H3 |
InChI Key |
PPGLUSIOTNPYQA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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